molecular formula C24H25F2N3O3S B2899272 2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide CAS No. 851714-42-6

2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide

Cat. No.: B2899272
CAS No.: 851714-42-6
M. Wt: 473.54
InChI Key: HQHRUCNMJQMNJZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and an indole moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reactions: The indole moiety is then coupled with the benzamide core through amide bond formation, often using coupling reagents like EDCI or HATU.

    Final Functionalization: The oxolan-2-yl moiety is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide

    Reduction: LAH, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide
  • 2,6-difluoro-N-(5-{[(oxolan-2-yl)methyl]carbamoyl}methylsulfanyl)-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its indole moiety, in particular, is a key feature that differentiates it from other similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O3S/c25-18-7-3-8-19(26)23(18)24(31)27-10-11-29-14-21(17-6-1-2-9-20(17)29)33-15-22(30)28-13-16-5-4-12-32-16/h1-3,6-9,14,16H,4-5,10-13,15H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHRUCNMJQMNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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